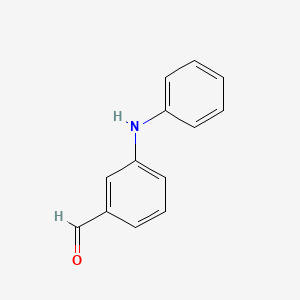
3-(Phenylamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenylamino)benzaldehyde is an organic compound characterized by the presence of an aniline group attached to the benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(Phenylamino)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of aniline with benzaldehyde under acidic conditions to form the Schiff base, which is then hydrolyzed to yield this compound. Another method involves the direct nitration of benzaldehyde followed by reduction and subsequent substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly influence the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Phenylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-(Phenylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aniline moieties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Phenylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-Nitrobenzaldehyde: Contains a nitro group instead of an aniline group.
Benzaldehyde: Lacks the aniline group, making it less reactive in certain substitution reactions.
Aniline: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
Uniqueness: 3-(Phenylamino)benzaldehyde is unique due to the presence of both an aniline and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-anilinobenzaldehyde |
InChI |
InChI=1S/C13H11NO/c15-10-11-5-4-8-13(9-11)14-12-6-2-1-3-7-12/h1-10,14H |
Clave InChI |
GUJWJEWMDDPVSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


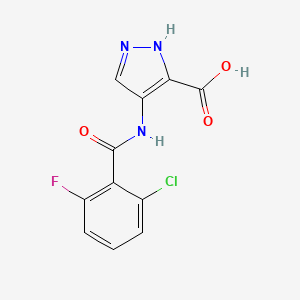
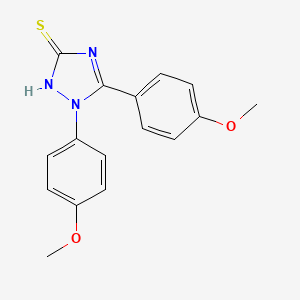
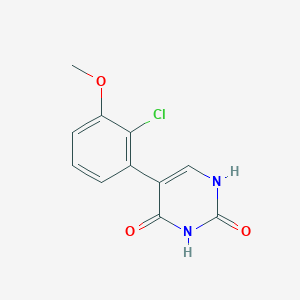
![5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE](/img/structure/B8700795.png)
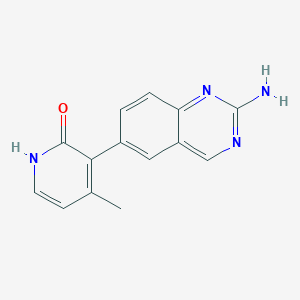
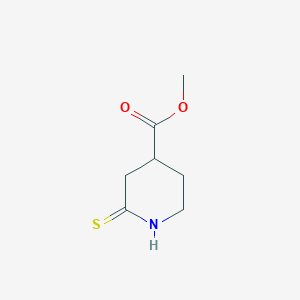
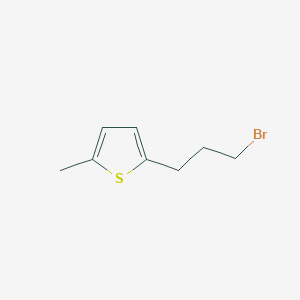
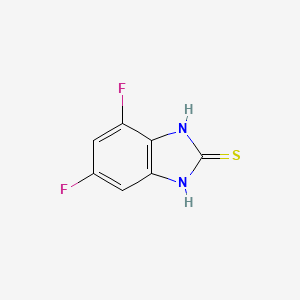
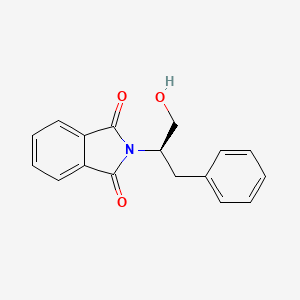

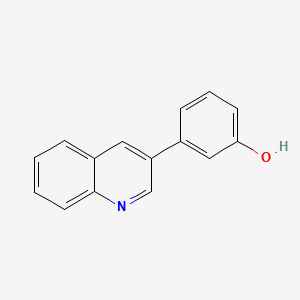
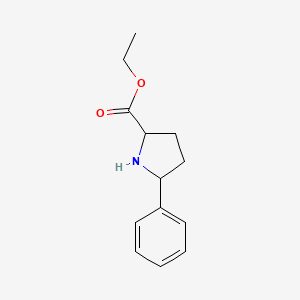
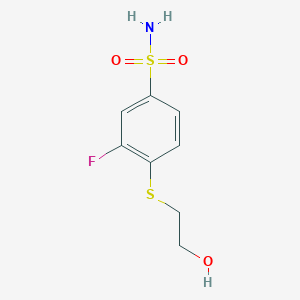
![9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8700869.png)
